BenchChemオンラインストアへようこそ!

1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Anticancer Hepatocellular carcinoma Triazole carboxamide

1-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034595-54-3) is a synthetic heterocyclic small molecule (C13H12N4O2S, MW 288.33 g/mol) that combines a 1-methyl-1H-1,2,3-triazole core with a thiophen-3-yl-substituted furan methyl moiety via a carboxamide linker. The compound belongs to the 1,2,3-triazole-4-carboxamide class, a privileged scaffold associated with anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33
CAS No. 2034595-54-3
Cat. No. B2518959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
CAS2034595-54-3
Molecular FormulaC13H12N4O2S
Molecular Weight288.33
Structural Identifiers
SMILESCN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
InChIInChI=1S/C13H12N4O2S/c1-17-7-11(15-16-17)13(18)14-6-10-2-3-12(19-10)9-4-5-20-8-9/h2-5,7-8H,6H2,1H3,(H,14,18)
InChIKeyXXZNXIRZEDJPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034595-54-3): Procurement-Ready Structural and Pharmacological Synopsis


1-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034595-54-3) is a synthetic heterocyclic small molecule (C13H12N4O2S, MW 288.33 g/mol) that combines a 1-methyl-1H-1,2,3-triazole core with a thiophen-3-yl-substituted furan methyl moiety via a carboxamide linker . The compound belongs to the 1,2,3-triazole-4-carboxamide class, a privileged scaffold associated with anticancer, antimicrobial, and anti-inflammatory activities [1][2]. Preliminary profiling indicates antiproliferative effects against human cancer cell lines including HepG2 (liver cancer) with IC50 values reported in the low micromolar range (1.1–2.6 µM) . The compound is currently listed by multiple chemical vendors as a research-grade screening compound for oncology and anti-infective discovery programs.

Why 1-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Unqualified Triazole Carboxamide Analogs


Generic substitution within the 1,2,3-triazole-4-carboxamide class is not pharmacologically straightforward, as minor structural variations—including the position of the thiophene attachment (2-yl vs. 3-yl), the N-methylation state of the triazole, and the nature of the heterocyclic linker—profoundly alter target engagement, antiproliferative potency, and selectivity profiles . For the target compound, the thiophen-3-yl regioisomer on the furan ring is expected to confer distinct electronic and steric properties compared to the thiophen-2-yl analog, potentially affecting π-stacking interactions with biological targets and metabolic stability [1]. Without matched-pair experimental data confirming bioequivalence, substituting a structurally related analog carries a high risk of altered potency, off-target effects, or loss of the reported TS-inhibitory activity. The quantitative comparative evidence below establishes the specific performance boundaries that justify procurement of this exact CAS registry number.

Quantitative Comparative Evidence for 1-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide vs. Closest Analogs


HepG2 Antiproliferative Potency: Thiophen-3-yl Target Compound vs. Class-Average Cabotegravir-Triazole Hybrids

The target compound demonstrates sub-3 µM antiproliferative activity against HepG2 liver cancer cells (IC50 range: 1.1–2.6 µM), attributed to thymidylate synthase (TS) inhibition . In a cross-study comparison, cabotegravir-derived 1,2,3-triazole hybrids tested under similar HepG2 proliferation assay conditions showed markedly higher IC50 values, with the most potent compounds KJ-5 and KJ-12 achieving only 4.29 ± 0.10 µM and 4.07 ± 0.09 µM, respectively [1]. This represents an approximately 1.6- to 3.9-fold potency advantage for the target compound over the best-performing comparator triazole hybrids in the same cellular model.

Anticancer Hepatocellular carcinoma Triazole carboxamide

Thymidylate Synthase Inhibitory Mechanism: Reported IC50 Advantage Over Clinical Antifolate Pemetrexed

The target compound's anticancer activity is mechanistically linked to thymidylate synthase (TS) inhibition, with reported TS-inhibitory IC50 values described as 'significantly lower than standard chemotherapeutic agents such as Pemetrexed' . While exact TS IC50 values for the target compound and Pemetrexed are not specified in the available vendor datasheet, Pemetrexed—a clinically approved multitargeted antifolate—has a published TS inhibitory constant (Ki) of approximately 109 nM in cell-free assays [1]. The vendor's qualitative claim of superior TS inhibition, if substantiated by quantitative head-to-head data, would position the target compound as a mechanistically differentiated TS inhibitor relative to the gold-standard antifolate comparator.

Thymidylate synthase inhibition Antimetabolite Mechanism of action

Scaffold Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Regioisomer in the Furan-Thiophene-Triazole Series

The target compound features a thiophen-3-yl substitution on the furan ring, distinguishing it from the closely related thiophen-2-yl regioisomer (1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide) . In furan-thiophene biaryl systems, the attachment position (C2 vs. C3 of thiophene) alters the dihedral angle between rings and the orientation of the sulfur atom, which can differentially affect π-stacking with aromatic residues in enzyme active sites [1]. Although matched-pair antiproliferative data for the 2-yl vs. 3-yl regioisomers are not yet published, analogous regioisomeric thiophene-carboxamide pairs have shown up to 10-fold differences in potency against cancer cell lines in acetogenin analog series [2]. Procurement of the specific 3-yl regioisomer ensures fidelity to the scaffold geometry associated with the reported HepG2 activity.

Scaffold comparison Regioisomer Structure-activity relationship

Triazole N-Methylation Status: Impact on Metabolic Stability and Hydrogen-Bonding Capacity

The 1-methyl substitution on the 1,2,3-triazole ring of the target compound eliminates the acidic N–H proton present in unmethylated 1H-1,2,3-triazole-4-carboxamide analogs . This methylation: (1) removes a hydrogen-bond donor, potentially reducing off-target interactions with polar protein pockets; (2) increases lipophilicity (calculated logP), which may enhance membrane permeability; and (3) blocks a major site of oxidative metabolism (N-dealkylation), potentially improving metabolic stability relative to N-unsubstituted triazole congeners [1]. Published studies on matched triazole N–H vs. N–CH3 pairs in related carboxamide series have demonstrated that methylation can improve microsomal half-life by 2- to 5-fold while retaining or modestly reducing target potency [2].

N-methylation Metabolic stability Triazole SAR

Antimicrobial Selectivity: Differential Activity Against Gram-Positive vs. Gram-Negative Bacterial Strains

The target compound has been profiled for antimicrobial activity, with vendor reports indicating efficacy against certain bacterial strains . In the broader class of thiophene-furan-triazole hybrids, a significant body of evidence demonstrates that compounds in this scaffold family frequently exhibit preferential Gram-positive antibacterial activity, with reported MIC values against Staphylococcus aureus in the range of 10.1–62.4 µM for structurally analogous triazole-based molecular hybrids [1]. The target compound's dual aromatic heterocycle architecture (thiophene + furan) may confer enhanced membrane penetration and target binding in Gram-positive species relative to single-heterocycle triazole carboxamides, although direct paired MIC data for the target compound against specific clinical isolates remain to be published.

Antimicrobial Antibacterial Gram-positive selectivity

Recommended Application Scenarios for 1-Methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide Based on Quantitative Evidence


Hepatocellular Carcinoma (HCC) Antiproliferative Screening with Thymidylate Synthase Endpoint

The compound's HepG2 IC50 of 1.1–2.6 µM , combined with its putative TS-inhibitory mechanism, makes it a strong candidate for inclusion in focused HCC screening panels. Researchers should benchmark activity against Pemetrexed as a TS-inhibitor positive control and validate TS engagement via recombinant enzyme assays or cellular TS ternary complex stabilization assays. The 1.6–3.9× potency advantage over cabotegravir-derived triazole hybrids [1] supports prioritizing this compound for liver cancer hit-finding where sub-5 µM potency is a key progression criterion.

Structure-Activity Relationship (SAR) Studies on Furan-Thiophene-Triazole Regioisomer Pairs

The thiophen-3-yl substitution pattern distinguishes this compound from the corresponding thiophen-2-yl analog . Procurement of both regioisomers enables matched-pair SAR exploration to quantify the impact of thiophene attachment geometry on antiproliferative potency, target selectivity, and physicochemical properties. Given literature precedent for up to 10-fold regioisomer-dependent potency differences in related thiophene-carboxamide series [2], this systematic comparison could yield critical design principles for lead optimization.

Gram-Positive Antibacterial Discovery: MIC Profiling Against Clinical Isolate Panels

The compound's reported antimicrobial activity , contextualized by class-level MIC data of 10.1–62.4 µM against S. aureus for structurally related triazole hybrids [1], supports its deployment in antibacterial screening cascades targeting Gram-positive pathogens. Recommended workflow: determine MIC against S. aureus ATCC 29213, assess cytotoxicity selectivity index (CC50/MIC ratio) using HepG2 or HEK293 counterscreens, and, if selectivity is sufficient, expand to MRSA and vancomycin-resistant enterococci (VRE) panels.

Metabolic Stability-Driven Probe Selection for Cellular and In Vivo Pharmacology

The 1-methyl substitution on the triazole ring eliminates an H-bond donor and blocks a metabolic soft spot , conferring predicted metabolic stability advantages over N–H triazole analogs. The compound is well-suited for head-to-head microsomal stability comparison (human/rodent) against unmethylated 1H-triazole-4-carboxamide congeners, with class-level expectations of 2–5× improvement in half-life [1]. This application scenario is particularly relevant when selecting a chemical probe for long-duration cell-based assays (>24 h) or preliminary in vivo pharmacokinetic studies.

Quote Request

Request a Quote for 1-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.